molecular formula C12H16N2O B1522795 1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one CAS No. 1258652-26-4

1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Cat. No.: B1522795
CAS No.: 1258652-26-4
M. Wt: 204.27 g/mol
InChI Key: PHDOEZIQADMSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one (CAS 1258652-26-4) is a high-value chemical building block supplied for research and development purposes. This compound, with a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol , features a unique structure combining a pyrrolidin-2-one ring with a phenyl group substituted with a chiral 1-aminoethyl moiety . Its molecular properties, including a polar surface area of 46 Ų and one hydrogen bond donor, make it a compound of interest in sophisticated organic synthesis . Researchers value this chemical as a critical intermediate for constructing more complex molecules, particularly in medicinal chemistry and drug discovery. Its structure suggests potential as a precursor for pharmaceuticals or biological probes. The compound is offered with a purity of 95% and is available from multiple international suppliers in quantities ranging from milligrams to multi-gram scales . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-[3-(1-aminoethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9(13)10-4-2-5-11(8-10)14-7-3-6-12(14)15/h2,4-5,8-9H,3,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDOEZIQADMSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2CCCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258652-26-4
Record name 1-[3-(1-aminoethyl)phenyl]pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol, this compound features a pyrrolidinone ring connected to a phenyl group with an aminoethyl substituent. This configuration suggests diverse pharmacological applications, particularly in neuropharmacology and potential anticonvulsant properties.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
CAS Number1258652-26-4
Structural FeaturesPyrrolidinone ring with an aminoethyl group on a phenyl ring

The specific arrangement of the aminoethyl group at the meta position of the phenyl ring may influence its pharmacological profile, potentially enhancing selectivity and efficacy compared to other similar compounds.

Neuropharmacological Effects

Preliminary studies indicate that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Such interactions suggest its potential utility in treating mood disorders and neurodegenerative diseases. Additionally, it has been noted for possible anti-inflammatory and analgesic properties, warranting further exploration in pharmacological contexts.

Anticonvulsant Potential

Research into related compounds has shown that derivatives similar to this compound exhibit significant anticonvulsant activity. For instance, studies on phenylglycinamide derivatives demonstrated potent activity across various seizure models, indicating that compounds with analogous structures may also possess similar effects . Although specific data on this compound is limited, its structural similarities to known anticonvulsants suggest a potential for effectiveness in this area.

Synthesis and Derivative Studies

Various synthetic routes have been explored for producing this compound. A common method involves forming the pyrrolidinone ring followed by introducing the aminoethyl group through nucleophilic substitution reactions. The versatility of these reactions allows for the synthesis of various derivatives that may exhibit differing biological activities.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound Name Molecular Formula Unique Features Biological Activity
1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-oneC12H16N2OSubstituent on para position of the phenyl ringNeuroactive; potential antidepressant
1-[3-(aminomethyl)phenyl]pyrrolidin-2-oneC11H14N2OLacks ethyl group; smaller sizeLimited data on biological activity
1-(4-Aminomethyl-phenyl)-pyrrolidin-2-oneC12H16N2ODifferent functional group positioningAntidepressant-like effects

The distinct aminoethyl substitution at the meta position may confer specific pharmacological properties that differentiate it from other derivatives.

Case Studies and Research Findings

While direct studies on this compound are sparse, research on related compounds provides insights into its potential:

  • Anticonvulsant Activity : Derivatives similar to this compound have shown efficacy in various seizure models, indicating a promising avenue for further research into its anticonvulsant properties .
  • Neuropharmacology : Compounds with similar structures have been studied for their interactions with neurotransmitter systems, suggesting that this compound may also affect serotonin and dopamine pathways.

Comparison with Similar Compounds

Key Findings :

  • Substituent Position : Chlorine at the 2-position (Compound 7, ) enhances α1-AR affinity (pKi = 7.13), while 4-chloro substitution (Compound 18, ) favors α2-AR binding (pKi = 7.29).
  • Hydroxy Group Impact : A hydroxy group in the propyl linker (Compound 8, ) improves antiarrhythmic activity (ED50 = 1.9 mg/kg) and hypotensive duration.

Anti-Alzheimer’s Agents: Acetylcholinesterase Inhibition

Benzylated pyrrolidin-2-one derivatives show promise as AChE inhibitors. Notable examples:

Compound Structure AChE Inhibition (vs. Donepezil) Key Substituents
3-(4-(4-Fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one (10b, ) Benzyl with fluorobenzoyl-piperidine Excellent 4-Fluorobenzoyl, 4-methoxybenzyl
1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)imidazolidin-2-one (18c, ) Dimethoxybenzyl with trifluoromethylbenzyl-piperidine Excellent 3,4-Dimethoxybenzyl, trifluoromethyl

Key Findings :

  • Benzylation: The 4-methoxybenzyl group (10b, ) enhances AChE inhibition by mimicking the indanone ring of donepezil.
  • Piperidine Substitution : Trifluoromethylbenzyl-piperidine (18c, ) improves lipophilicity and target engagement.

CB1 Receptor Imaging Agents

Pyrrolidin-2-one derivatives serve as radioligands for CB1R imaging. Examples include:

Compound Structure Key Features Application
[18F]FMPEP-d2 () (3R,5R)-5-(3-([18F]Fluoromethoxy)phenyl)-3-((R)-1-phenylethylamino)-1-(4-trifluoromethylphenyl)pyrrolidin-2-one Reduced lipophilicity, high CB1R specificity PET imaging of CB1R in neurological disorders
[11C]MePPEP () (3R,5R)-5-(3-[11C]Methoxyphenyl)-3-((R)-1-phenylethylamino)-1-(4-trifluoromethylphenyl)pyrrolidin-2-one High brain uptake CB1R density mapping

Key Findings :

  • Fluorine Substitution : [18F]FMPEP-d2 () exhibits superior pharmacokinetics due to fluoromethoxy groups, enhancing imaging resolution.
  • Trifluoromethyl Group : Critical for CB1R binding affinity across analogs .

Psychoactive Cathinone Derivatives

Although structurally distinct, α-PVP (a pyrrolidine-containing cathinone) highlights the pharmacological versatility of pyrrolidinone-related scaffolds:

Compound Structure Key Activity
α-PVP () 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one Dopamine/norepinephrine reuptake inhibition

Key Findings :

  • Pyrrolidine Core : The pyrrolidine ring in α-PVP () facilitates transporter blockade, leading to stimulant effects.

Preparation Methods

Starting Material

  • The synthesis often begins with 1-methyl-2-pyrrolidone or related pyrrolidin-2-one derivatives as the core scaffold.
  • The phenyl ring with the aminoethyl substituent is introduced via halogenation and nucleophilic substitution or through nitroalkyl intermediates.

Key Reactions

Step Reaction Type Description Conditions & Reagents
1 Reduction 1-methyl-2-pyrrolidone is reduced with sodium borohydride to form hydroxypyrrolidine intermediate. Temperature: 0°C to 50°C; NaBH4 as reducing agent
2 Halogenation The hydroxypyrrolidine intermediate is halogenated to form 1-alkyl-2-halo pyrrolidine. Temperature: 0°C to -20°C; halogenating agent used
3 Alkoxide Reaction Reaction with alkali metal alkoxide to form nitroethylidene pyrrolidine intermediate. Use of alcoholic alkali metal solution
4 Nitroalkylation Reaction with nitroethane to introduce the nitroethylidene group on pyrrolidine. Nitroethane as reagent
5 Catalytic Hydrogenation Reduction of nitro groups to amino groups using hydrogenation over palladium hydroxide catalyst. Catalyst: Pd(OH)2; Hydrogen gas
6 Salt Formation and Purification Formation of organic/inorganic salts for purification of the final amino derivative. Salt-forming agents; purification by crystallization or extraction

This sequence ensures the conversion of the starting pyrrolidone to the target 1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one with high efficiency and purity.

Detailed Research Findings and Analysis

  • The reduction of 1-methyl-2-pyrrolidone with sodium borohydride proceeds almost quantitatively, yielding a hydroxypyrrolidine intermediate that is a crucial precursor for subsequent halogenation.
  • Halogenation at low temperatures (0°C to -20°C) is critical to control the selectivity and avoid side reactions, ensuring the formation of the desired 1-alkyl-2-halo pyrrolidine intermediate.
  • The nitroethylidene intermediate formed by reaction with nitroethane is a novel intermediate that enables efficient introduction of the aminoethyl group after reduction.
  • Catalytic hydrogenation using palladium hydroxide catalyst is effective in reducing nitro groups to amino groups, a key step in obtaining the final amino-substituted compound.
  • The process is designed to be industrially feasible with considerations of yield, purity, and cost-effectiveness, overcoming limitations of earlier methods that had low yields or required multiple purification steps.

Comparative Data Table of Key Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Notes
1 Hydroxypyrrolidine NaBH4, 0–50°C ~95-99 Almost quantitative reduction
2 1-Alkyl-2-halo pyrrolidine Halogenating agent, 0 to -20°C 85-90 Temperature control critical
3 Alkoxide intermediate Alkali metal alkoxide, alcoholic solvent 80-85 Formation of nitroalkyl intermediate
4 1-Alkyl-2-(2-nitroethylidene)pyrrolidine Nitroethane 75-80 Nitro group introduction
5 1-Alkyl-2-(2-aminoethyl)pyrrolidine (final) Pd(OH)2 catalyst, H2 gas 85-95 Catalytic hydrogenation step

Additional Notes on Industrial Application

  • The described method avoids cumbersome multi-step separations and purifications common in older methods, enhancing scalability.
  • The use of palladium hydroxide catalyst in hydrogenation provides a selective and mild reduction environment, minimizing side products.
  • Temperature control during halogenation and reduction steps is emphasized to maintain product integrity and yield.

The preparation of this compound involves a sophisticated multi-step synthesis starting from 1-methyl-2-pyrrolidone, proceeding through reduction, halogenation, nitroalkylation, and catalytic hydrogenation. The process is optimized for industrial application, balancing yield, purity, and economic feasibility. Key intermediates such as hydroxypyrrolidine and nitroethylidene derivatives are pivotal in the synthetic sequence. Catalytic hydrogenation over palladium hydroxide is the critical step for the final amino group introduction.

This method is well-documented in patent literature and represents the current state-of-the-art approach to synthesizing this compound with high efficiency and purity.

Q & A

Q. What are the recommended synthetic routes for 1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one?

Methodological Answer: Synthesis typically involves multi-step organic reactions. A plausible route includes:

Ring formation : Cyclization of γ-aminobutyric acid derivatives or ketone intermediates to form the pyrrolidin-2-one core.

Substitution : Introducing the 3-(1-aminoethyl)phenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

Purification : Chromatography (silica gel or HPLC) or crystallization to isolate the product.
Comparative studies on structurally similar compounds (e.g., fluorophenyl-pyrrolidinone analogs) highlight the importance of reaction conditions (temperature, catalysts) for yield optimization .

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the pyrrolidinone ring, phenyl group, and aminoethyl substituent.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C12_{12}H16_{16}N2_{2}O, MW 204.27 g/mol).
  • IR Spectroscopy : Peaks at ~1650–1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch).
    Cross-validation with X-ray crystallography (if crystalline) or elemental analysis ensures structural integrity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-based complexes) for asymmetric synthesis of the aminoethyl group.
  • Protecting Groups : Temporary protection of the amino group (e.g., Boc or Fmoc) to prevent racemization during reactions.
  • Chromatographic Resolution : Chiral HPLC or supercritical fluid chromatography (SFC) to separate enantiomers post-synthesis.
    Studies on pyrrolidine derivatives emphasize the role of steric hindrance and solvent polarity in stereoselectivity .

Q. How can discrepancies in reported biological activity data be resolved?

Methodological Answer:

  • Assay Standardization : Compare IC50_{50} values under identical conditions (pH, temperature, cell lines).
  • Purity Analysis : Use HPLC (>95% purity) and elemental analysis to rule out impurities affecting results.
  • Structural Analog Comparison : Evaluate analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify structure-activity relationships (SAR). A comparative table from fluorophenyl-pyrrolidinone studies illustrates electronic effects on binding affinity .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Continuous-Flow Reactors : Maintain consistent temperature and mixing for exothermic reactions (e.g., reductions with NaBH4_4) .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/C for hydrogenation) to minimize side products.
  • Workflow Table :
StepTechniqueYield Optimization
CyclizationMicrowave-assisted synthesis20% increase vs. conventional heating
SubstitutionLigand-accelerated catalysis (e.g., XPhos)15% higher regioselectivity
PurificationGradient HPLCPurity >99%

Q. How is metabolic stability assessed for this compound in preclinical studies?

Methodological Answer:

  • In Vitro Assays : Liver microsomal stability tests (human/rat) to measure half-life (t1/2_{1/2}) and intrinsic clearance.
  • Metabolite Identification : LC-MS/MS to detect oxidation or deamination products.
  • Comparative Data : Fluorine-substituted analogs (e.g., 4-fluorophenyl derivatives) often show enhanced metabolic stability due to reduced CYP450 enzyme interactions .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile polar vs. nonpolar solvent data?

Methodological Answer:

  • Solubility Testing : Use standardized shake-flask methods in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).
  • LogP Calculation : Compare experimental (e.g., HPLC-derived) vs. computational (e.g., ChemAxon) logP values.
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl) to the phenyl ring or pyrrolidinone nitrogen to enhance aqueous solubility .

Tables for Comparative Analysis

Q. Table 1: Structural Analogs and Key Properties

CompoundSubstituentlogPMetabolic Stability (t1/2_{1/2})
This compound-NHCH2_2CH3_31.245 min (human microsomes)
1-(4-Fluorophenyl)pyrrolidin-2-one-F1.8120 min
1-(4-Chlorophenyl)pyrrolidin-2-one-Cl2.190 min

Key Insight : Fluorine substitution improves metabolic stability but reduces solubility compared to the aminoethyl variant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.